

Application Notes and Protocols for In Vivo Administration of YH250 in Mice

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Compound of Interest

Compound Name: YH250

Cat. No.: B1193870

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Abstract

These application notes provide a detailed protocol for the in vivo administration of **YH250**, a small molecule antagonist of the p300/ β -catenin interaction, to mouse models of radiation-induced injury. The protocol is based on preclinical studies demonstrating **YH250**'s efficacy in promoting hematopoietic recovery. This document includes comprehensive methodologies for drug preparation and administration, experimental design, and monitoring of endpoints. Additionally, quantitative data from key experiments are summarized, and a diagram of the relevant signaling pathway is provided to elucidate the mechanism of action.

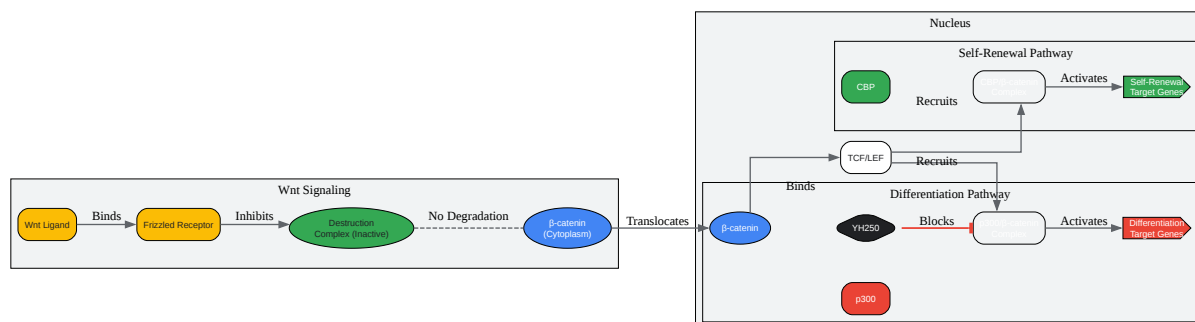
Introduction

YH250 is a potent and selective small molecule inhibitor that disrupts the interaction between p300 and β -catenin.[1] This interaction is a key component of the Wnt/ β -catenin signaling pathway, which is crucial for cellular processes such as proliferation and differentiation.[2] By selectively antagonizing the p300/ β -catenin interaction, **YH250** is thought to shift the balance towards CBP/ β -catenin-mediated transcription, which promotes the self-renewal and symmetric expansion of stem and progenitor cells.[1] This mechanism of action has shown therapeutic potential in preclinical models of radiation-induced hematopoietic syndrome, where a single administration of **YH250** post-irradiation has been shown to stimulate hematopoietic stem cell (HSC) proliferation, accelerate the recovery of peripheral blood counts, and improve overall survival.[3]

Mechanism of Action: Wnt/ β -catenin Signaling and YH250 Intervention

The canonical Wnt/ β -catenin signaling pathway plays a pivotal role in stem cell regulation. In the absence of a Wnt ligand, β -catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β -catenin. In the nucleus, β -catenin partners with TCF/LEF transcription factors and recruits coactivators, such as CBP and p300, to initiate the transcription of target genes.

The choice of coactivator, either CBP or p300, can influence cellular fate. It is suggested that the CBP/ β -catenin complex is associated with stem cell self-renewal, while the p300/ β -catenin complex is linked to differentiation. **YH250** selectively disrupts the p300/ β -catenin interaction, thereby promoting the formation of the CBP/ β -catenin complex and enhancing a transcriptional program that favors the expansion of the hematopoietic stem and progenitor cell pool.^[4]



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Caption: **YH250** selectively blocks the p300/ β -catenin interaction, promoting CBP/ β -catenin mediated transcription for stem cell self-renewal.

Experimental Protocols

Materials

- **YH250** (powder)
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS), sterile
- 8- to 12-week-old C57BL/6 mice

- Sterile syringes (1 mL) and needles (27-gauge)
- Animal irradiator

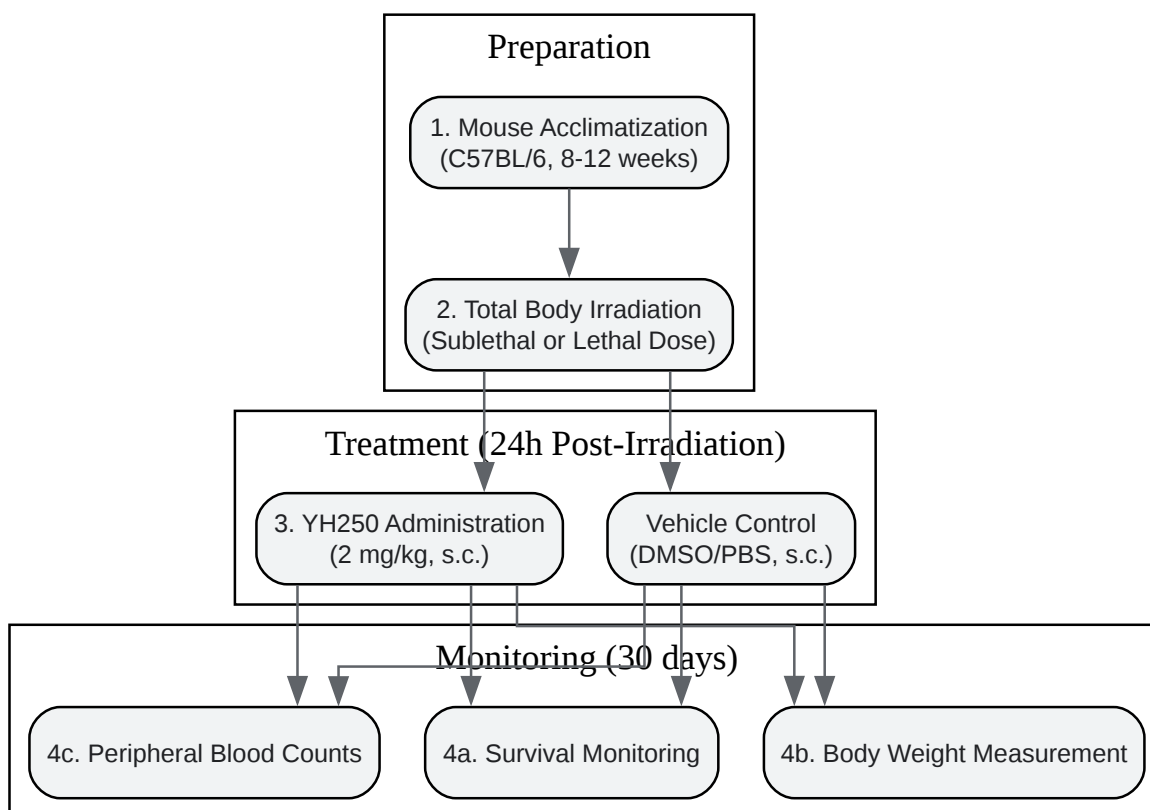
YH250 Stock Solution and Formulation

- **Stock Solution Preparation:** Prepare a stock solution of **YH250** in DMSO. The concentration will depend on the final desired dosing volume. For example, to achieve a 2 mg/kg dose in a 25 g mouse with a 100 µL injection volume, a 0.5 mg/mL stock solution would be required.
- **Working Solution Formulation:** On the day of administration, dilute the **YH250** stock solution in sterile PBS to the final desired concentration. The final concentration of DMSO in the injection vehicle should be minimized to avoid toxicity. A common final DMSO concentration is 5-10%.
 - **Example Formulation for a 2 mg/kg dose in a 25g mouse (100 µL injection):**
 - Required dose: $2 \text{ mg/kg} \times 0.025 \text{ kg} = 0.05 \text{ mg}$
 - Required concentration: $0.05 \text{ mg} / 0.1 \text{ mL} = 0.5 \text{ mg/mL}$
 - To prepare 1 mL of working solution: Mix an appropriate volume of a higher concentration DMSO stock with sterile PBS to achieve the final concentration of 0.5 mg/mL **YH250**. Ensure the final DMSO percentage is low.

In Vivo Administration Protocol

- **Animal Acclimatization:** Acclimate 8- to 12-week-old C57BL/6 mice for at least one week before the start of the experiment.
- **Irradiation:** Expose the mice to a sublethal (e.g., 7 Gy) or lethal (e.g., 8.5-9 Gy) dose of total body irradiation.
- **YH250 Administration:**
 - 24 hours post-irradiation, weigh each mouse to determine the precise injection volume.

- Administer a single 2 mg/kg dose of **YH250** via subcutaneous injection in the scruff of the neck.
- The vehicle control group should receive an equivalent volume of the DMSO/PBS vehicle.
- Post-Administration Monitoring:
 - Monitor the mice daily for 30 days for survival.
 - Measure body weight at regular intervals (e.g., every 2-3 days) to assess recovery from radiation-induced weight loss.
 - Perform peripheral blood counts (e.g., at days 7, 14, 21, and 28 post-irradiation) by collecting blood via tail vein or saphenous vein puncture to analyze white blood cell, red blood cell, and platelet counts.



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Caption: Experimental workflow for in vivo administration of **YH250** in a mouse model of radiation injury.

Data Presentation

Survival Rate After Lethal Irradiation

Treatment Group	Radiation Dose (Gy)	Number of Mice (n)	Survival Rate (%)	Median Survival (Days)
Vehicle Control	8.5	10	0	12
YH250 (2 mg/kg)	8.5	10	40	21
Vehicle Control	9.0	10	0	10
YH250 (2 mg/kg)	9.0	10	20	15

Note: Data are representative and compiled from figures in Zhao et al., 2017.[3]

Body Weight Recovery After Sublethal Irradiation

Days Post-Irradiation	Vehicle Control (% Initial Body Weight)	YH250 (2 mg/kg) (% Initial Body Weight)
0	100	100
7	~85	~90
14	~90	~98
21	~95	~102
28	~98	~105

Note: Data are representative and compiled from figures in Zhao et al., 2017.[3]

Conclusion

The provided protocol for the in vivo administration of **YH250** in mice offers a robust framework for investigating its therapeutic effects in the context of radiation-induced hematopoietic injury.

The selective inhibition of the p300/ β -catenin interaction by **YH250** presents a promising strategy for stimulating the regenerative capacity of hematopoietic stem cells. Researchers and drug development professionals can utilize these application notes to design and execute preclinical studies aimed at further elucidating the therapeutic potential of **YH250**.

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